molecular formula C19H27BrO3 B12567461 (3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one CAS No. 502848-93-3

(3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one

Cat. No.: B12567461
CAS No.: 502848-93-3
M. Wt: 383.3 g/mol
InChI Key: ZYIKAQWGAUTCMD-ZBZWUMDLSA-N
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Description

(3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one is a synthetic steroid compound It is characterized by the presence of bromine at the 16th position and hydroxyl groups at the 3rd and 7th positions on the androst-5-en-17-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one involves multiple steps. One common method includes the introduction of the bromine atom at the 16th position through bromination reactions. The hydroxyl groups at the 3rd and 7th positions are typically introduced via hydroxylation reactions. The synthetic route may involve the use of reagents such as bromine, trifluoroborane, and N,N-dimethylformamide (DMF) in various reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl groups to other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the bromine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

(3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. The compound may bind to these receptors and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include the regulation of gene expression and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom at the 16th position and the specific arrangement of hydroxyl groups make (3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one unique. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

502848-93-3

Molecular Formula

C19H27BrO3

Molecular Weight

383.3 g/mol

IUPAC Name

(3S,7R,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H27BrO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12-,13-,14+,15-,16+,18-,19-/m0/s1

InChI Key

ZYIKAQWGAUTCMD-ZBZWUMDLSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O)O

Canonical SMILES

CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)Br)C)O)O

Origin of Product

United States

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